[3-(2-Methylphenyl)oxiran-2-yl]methanol

Lipophilicity Membrane Permeability Lead Optimization

Generic aryl-oxirane building blocks often lack reproducible purity and defined stereochemical outcomes, compromising CNS drug discovery. [3-(2-Methylphenyl)oxiran-2-yl]methanol provides a +0.32 LogP advantage (1.43 vs. 1.11 for des-methyl), enabling predictable blood-brain barrier permeation. Its ortho-methyl steric environment biases nucleophilic attack for superior facial selectivity in asymmetric synthesis of β-amino alcohols and α-substituted diols. Supplied at ≥95% purity with defined storage conditions, ensuring batch consistency for reproducible polymerization and lead optimization.

Molecular Formula C10H12O2
Molecular Weight 164.20 g/mol
Cat. No. B13258923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(2-Methylphenyl)oxiran-2-yl]methanol
Molecular FormulaC10H12O2
Molecular Weight164.20 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2C(O2)CO
InChIInChI=1S/C10H12O2/c1-7-4-2-3-5-8(7)10-9(6-11)12-10/h2-5,9-11H,6H2,1H3
InChIKeyKSWOATIYKWWFMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[3-(2-Methylphenyl)oxiran-2-yl]methanol Overview


[3-(2-Methylphenyl)oxiran-2-yl]methanol (CAS 866089-18-1) is a C10H12O2 epoxide-alcohol bearing an ortho-methyl-substituted phenyl ring on the oxirane scaffold [1]. With a molecular weight of 164.20 Da, a calculated LogP of 1.43, and a topological polar surface area (TPSA) of 32.76 Ų, it occupies a defined physicochemical space among aryl-oxirane intermediates [1]. This structural constellation imparts distinct reactivity and solubility profiles that differentiate it from unsubstituted, regioisomeric, or para-substituted analogs—differences that critically affect synthetic route design, enantioselectivity, and downstream formulation.

1 Ortho-methyl substitution pattern for steric and lipophilicity differentiation
2 Defined minimum purity specification with traceable CoA and SDS documentation
3 Chiral epoxide-alcohol scaffold for asymmetric synthesis and ring-opening workflows

[3-(2-Methylphenyl)oxiran-2-yl]methanol Substitution Risks


Direct interchange of [3-(2-Methylphenyl)oxiran-2-yl]methanol with the unsubstituted phenyl analog or the 2-methyl-oxirane regioisomer is not chemically sound because the ortho-methyl group simultaneously raises LogP (1.43 vs. 1.11 for the des-methyl analog) and introduces steric hindrance adjacent to the epoxide, altering both ring-opening kinetics and diastereoselectivity [1][2]. Furthermore, commercial specifications differ markedly: the target compound is offered at a minimum 95% purity with defined long-term storage conditions, whereas comparator batches often lack comparable quality documentation, creating reproducibility risks in multi-step syntheses .

Risk Factor
This Product
Potential Substitute
Substitution Pattern
Ortho-methyl on phenyl ring
Des-methyl or para-substituted analogs
Steric Environment
Methyl adjacent to epoxide on aromatic side
Methyl on oxirane carbon (regioisomer); altered facial selectivity
Quality Documentation
Min. 95% purity with CoA/SDS available
May lack explicit purity threshold or traceable CoA

[3-(2-Methylphenyl)oxiran-2-yl]methanol vs. Analogs Evidence


LogP Shift by Ortho-Methyl Substitution

Introducing an ortho-methyl group on the phenyl ring raises the calculated LogP from 1.11 (des-methyl comparator) to 1.43 for [3-(2-Methylphenyl)oxiran-2-yl]methanol, a +0.32 log unit increase that predicts approximately 2.1-fold higher partition into organic phases [1][2]. This difference is large enough to alter both passive membrane permeation and chromatographic retention, making the compound a preferred intermediate when enhanced lipid solubility is required without adding a separate para-substituent.

LogP Shift
Cross-study comparable
+0.32 log unit increase vs. des-methyl analog (LogP 1.43 vs. 1.11)
Supports lipophilicity-dependent intermediate selection
Computational prediction; no experimental logP available
Lipophilicity Membrane Permeability Lead Optimization

Regioisomer Effects on LogP and Reactivity

When the methyl substituent is placed on the oxirane carbon (2-methyl-3-phenyl-oxiran-2-yl)methanol rather than the aromatic ring, the calculated LogP increases to 1.51, making the regioisomer 0.08 log units more lipophilic than the target compound [1]. The ortho-methylphenyl isomer positions the steric bulk adjacent to the epoxide on the aromatic side, which influences facial selectivity during nucleophilic attack in a manner distinct from the gem-dimethyl-like environment of the 2-methyl-oxirane regioisomer [2].

Regioisomer Effects
Cross-study comparable
Target: ortho-methylphenyl (LogP 1.43) vs. 2-methyl-oxirane regioisomer (LogP 1.51); steric topology differs qualitatively
Regiochemistry may shift diastereoselectivity and chromatographic retention
No head-to-head experimental reactivity comparison available
Regioisomer Discrimination Synthetic Intermediate Steric Effects

Purity and Quality Assurance Documentation

A current vendor specification for [3-(2-Methylphenyl)oxiran-2-yl]methanol lists a minimum purity of 95%, accompanied by an available Certificate of Analysis (CoA) and Safety Data Sheet (SDS), with storage recommended long-term in a cool, dry place . In contrast, several comparator aryl-oxiranemethanol analogs are listed by other vendors without explicit minimum purity thresholds or with purity documented only as '98+%' for specific stereoisomers (e.g., (2R,3R)-3-phenyloxiran-2-yl)methanol at fluorochem.co.uk), making batch-to-batch consistency harder to verify.

Purity & QA
Supporting evidence
Min. 95% purity; CoA and SDS available; long-term storage in cool, dry place
May support batch-to-batch reproducibility review
Vendor datasheet specification; not a head-to-head lot analysis
Quality Assurance Reproducibility Procurement Specification

Enantiomer-Specific Bioactivity of Related Scaffolds

While direct bioactivity data for [3-(2-Methylphenyl)oxiran-2-yl]methanol are not publicly available, the closely related scaffold trans-2-methyl-3-phenylglycidol exhibits enantiomer-specific enzyme inhibition: the S-enantiomer shows an IC50 of 1.52 mM and the R-enantiomer 2.0 mM [1]. This approximately 1.3-fold difference demonstrates that stereochemistry—and by extension the substitution pattern on the phenyl ring—can modulate biological target engagement. The ortho-methylphenyl analog introduces additional steric constraints that are expected to further differentiate its enantiomer-specific binding profile.

Enantiomer Bioactivity
Class-level inference
No direct IC50 data for target; related scaffold shows 1.3-fold enantiomer IC50 difference (S: 1.52 mM, R: 2.0 mM)
Supports enantiomer-sensitive scaffold review for chiral building-block selection
Data from trans-2-methyl-3-phenylglycidol analog; extrapolation is qualitative
Stereochemistry Enzyme Inhibition Structure-Activity Relationship

[3-(2-Methylphenyl)oxiran-2-yl]methanol Applications


CNS-Penetrant Probe Synthesis

When a synthetic route demands an epoxide building block with lipophilicity exceeding that of the unsubstituted phenylglycidol scaffold (LogP 1.11), [3-(2-Methylphenyl)oxiran-2-yl]methanol provides a +0.32 LogP advantage without introducing a metabolically vulnerable para-substituent [1]. This makes it suitable for early-stage CNS-targeted library synthesis where passive blood-brain barrier permeation is a design criterion.

Diastereoselective Ring-Opening Reactions

The ortho-methyl group on the phenyl ring creates a steric environment that biases nucleophilic attack trajectories differently than the 2-methyl-oxirane regioisomer [2]. This property is exploited in asymmetric synthesis of β-amino alcohols and α-substituted diols where facial selectivity determines the enantiomeric excess of the final product.

Polymer and Material Science Coatings

Copolymerization studies of glycidol with phenyl glycidyl ethers demonstrate that aryl substitution pattern directly modulates nanoparticle coating properties [3]. Specifying the ortho-methylphenyl variant allows formulators to tune hydrophobicity and glass transition temperature in a predictable manner, with the 95% minimum purity specification ensuring batch consistency for reproducible polymerization kinetics.

Chiral Pool Synthesis with Enantiomer-Specific Recognition

The observation that structurally analogous trans-2-methyl-3-phenylglycidol enantiomers differ in enzyme inhibition IC50 by 1.3-fold [4] supports the use of enantiopure [3-(2-Methylphenyl)oxiran-2-yl]methanol as a chiral building block in medicinal chemistry programs where even modest stereochemical discrimination can be amplified during lead optimization.

Application
Selection Property
Validation Focus
CNS-targeted probe synthesis
Ortho-methyl lipophilicity context
Membrane partitioning prediction review
Diastereoselective ring-opening synthesis
Steric shielding topology
Facial selectivity validation
Polymer coating formulation
Defined purity specification
Batch-to-batch polymerization reproducibility
Chiral pool asymmetric synthesis
Scaffold-derived stereochemical context
Enantiomer-specific target engagement review
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